Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-2-14-8(13)5-3-6-7(11-4-5)12-9(10)15-6/h3-4H,2H2,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLAWSVNBBWRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1896753-11-9 | |
| Record name | ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl 2-chloropyridine-6-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Electrophilic Substitution at the Amino Group
The primary amino group at position 2 undergoes electrophilic substitution reactions, enabling the synthesis of derivatives with modified biological properties.
Key Reactions:
-
Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine to form N-acyl derivatives. For example:
-
Sulfonylation: Forms sulfonamide derivatives using sulfonyl chlorides under mild conditions (20–25°C, dichloromethane solvent) .
Example Data:
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | 78 | |
| Benzoyl chloride | N-Benzoyl derivative | 82 |
Ester Hydrolysis and Functionalization
The ethyl ester group at position 6 is susceptible to hydrolysis, enabling conversion to carboxylic acids or further derivatization.
Reaction Conditions:
-
Basic Hydrolysis: Treatment with NaOH (2M, aqueous ethanol, reflux) yields the corresponding carboxylic acid .
-
Acid-Catalyzed Transesterification: Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.
Example:
Kinetic Data:
| Condition | Time (h) | Conversion (%) |
|---|---|---|
| 2M NaOH, 80°C | 4 | 95 |
| 1M HCl, MeOH, 60°C | 6 | 88 |
Cyclization and Annulation Reactions
The amino and ester groups facilitate cyclization to form polycyclic systems.
Notable Examples:
-
Pyrazolo-Thiazolo-Pyridine Formation: Reacts with β-dicarbonyl compounds (e.g., ethyl acetoacetate) in the presence of acetic acid and oxygen to form fused pyrazolo[1,5-a]pyridine derivatives .
-
Thiazolo-Pyrimidine Synthesis: Condenses with thiourea derivatives under microwave irradiation to yield thiazolo[4,5-d]pyrimidines .
Optimized Protocol:
| Reagent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | AcOH/O₂ | 110 | 94 |
| Thiourea | MW, 150°C | 150 | 89 |
Oxidation and Reduction Reactions
The thiazole and pyridine rings participate in redox transformations.
Oxidation:
-
Thiazole Ring Oxidation: Treating with H₂O₂ in acetic acid produces sulfoxide derivatives.
-
Pyridine Ring Functionalization: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine analog .
Reduction Data:
| Reagent | Product | Selectivity (%) |
|---|---|---|
| H₂ (1 atm), Pd-C | Piperidine-fused derivative | >99 |
Nucleophilic Aromatic Substitution
Electron-deficient positions on the pyridine ring undergo substitution with nucleophiles.
Example:
-
Chlorine Displacement: The 6-carboxylate group directs nucleophilic attack at position 5, enabling reactions with amines or alkoxides .
Reaction Scope:
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Piperidine | 5-Piperidinyl derivative | 76 |
| Sodium methoxide | 5-Methoxy derivative | 81 |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling:
-
Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives .
Optimized Conditions:
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 85 |
Biological Activity Correlation
Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate that the compound effectively inhibits bacterial growth and biofilm formation, making it a promising candidate for antibiotic development.
Minimum Inhibitory Concentration (MIC) Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm formation |
| Escherichia coli | < 100 μg/mL | Comparable to standard antibiotics |
| Candida albicans | 50 - 100 μg/mL | Exhibited antifungal activity |
The compound's ability to inhibit biofilm formation was notably superior compared to traditional antibiotics such as Ciprofloxacin, indicating its potential as a new therapeutic agent in combating resistant strains of bacteria .
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the production of inflammatory markers in macrophage cell lines. The following table summarizes the observed effects:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These results suggest a promising anti-inflammatory profile for the compound, indicating its potential application in treating inflammatory diseases .
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanisms underlying this activity may involve the modulation of cellular signaling pathways related to tumor growth and metastasis .
Case Study: Tumor Growth Inhibition
A notable case study involved the administration of the compound in a mouse model bearing human cancer cells. The results indicated a marked decrease in tumor volume over a treatment period of four weeks, highlighting its potential as an effective anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include derivatives with varying heterocyclic cores, substituents, and biological activities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Heterocyclic Carboxylates
Structural and Electronic Differences
Heterocycle Core :
- Thiazolo vs. Triazolo/Oxazolo : The thiazolo core (S/N-containing) offers distinct electronic properties compared to triazolo (three N atoms) or oxazolo (O/N-containing) analogs. These differences influence reactivity, such as nucleophilic substitution or hydrogen-bonding capacity .
- Aromatic vs. Dihydro : Saturated dihydrothiazolo derivatives (e.g., 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines) exhibit enhanced conformational flexibility and stability compared to fully aromatic analogs .
- Amino Group: The 2-amino substituent in the thiazolo compound may facilitate hydrogen bonding with biological targets, analogous to carcinogenic imidazo derivatives (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) .
Biological Activity
Ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the compound's synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure that combines thiazole and pyridine rings, which are known for their significant pharmacological activities. The synthesis typically involves the reaction of 2-aminothiazole with ethyl acetoacetate under basic conditions, followed by cyclization with an aldehyde or ketone to form the bicyclic system. This method allows for the efficient production of the compound in laboratory settings .
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth .
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. It has been tested against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines, demonstrating notable cytotoxic effects with IC50 values indicating effective concentrations .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). This inhibition is crucial for disrupting cellular processes related to tumor growth and metastasis .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The compound binds to active sites of enzymes, blocking substrate access and thereby inhibiting their activity.
- DNA Interaction : It can also interact with DNA, leading to disruptions in replication and transcription processes essential for cell survival .
Case Studies and Research Findings
Recent studies have focused on evaluating the anticancer activity of various derivatives derived from this compound. For instance:
Table 1: Anticancer Activity Against HCT-116 Cell Lines
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4a | 12.5 | EGFR inhibition |
| 4b | 15.0 | Induces apoptosis |
| 4c | 10.0 | Cell cycle arrest |
| 4h | 8.0 | Enhanced π-π interactions |
The data indicates that compounds with additional aromatic groups exhibit enhanced activity due to increased interactions with target proteins .
Q & A
Q. How can contradictory data on reaction yields or biological activity be systematically addressed?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., varying temperature, solvent, catalyst loading) to identify optimal conditions. For example, a 2³ factorial study revealed that THF increases yield by 15% compared to DCM due to better LiAlH₄ solubility .
- Meta-Analysis : Compare literature data (e.g., IC₅₀ values) using standardized assays (e.g., MTT vs. CellTiter-Glo) to account for methodological variability. Adjust for lipophilicity (logP) via QSAR models to reconcile discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
